7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione
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Description
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiovascular Activity of New 8-Alkylamino-1,3-Dimethyl-7-(2-Hydroxy-3- Piperazinopropyl)-3,7-Dihydro-1H-Purine-2,6-Diones
New derivatives of 7-[2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl]-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride were synthesized and evaluated for cardiovascular activities, such as antiarrhythmic and hypotensive effects. Some showed strong prophylactic antiarrhythmic activity and hypotensive effects (Chłoń-Rzepa et al., 2004).
Structure-Cardiovascular Activity Relationships in a Group of New 8-Alkylamino-1,3-Dimethyl-7-(2-Hydroxy-3-Aminopropyl)-3,7-Dihydro-1H-Purine-2,6-Diones
This study explored the relationship between molecular structure and cardiovascular activity in a series of new derivatives. Some compounds exhibited significant prophylactic antiarrhythmic activity and hypotensive effects, offering insights into the therapeutic potential of these derivatives in cardiovascular diseases (Chłoń-Rzepa et al., 2011).
Antihistaminic Activity
New Antihistaminic Theophylline or Theobromine Derivatives
This research developed new derivatives with antihistaminic activity. Some compounds effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential use in treating allergic reactions (Pascal et al., 1985).
Psychotropic Potential
New 8-Aminoalkyl Derivatives of Purine-2,6-Dione with Arylalkyl, Allyl, or Propynyl Substituents in Position 7, Their 5-HT1A, 5-HT2A, and 5-HT7 Receptor Affinity and Pharmacological Evaluation
This study synthesized new derivatives with potential psychotropic activity. Selected compounds showed antidepressant-like and anxiolytic-like activities, indicating their potential use in mental health therapies (Chłoń-Rzepa et al., 2013).
Antioxidant Properties
Quantitative Investigation on the Intermolecular Interactions Present in 8-(4-Ethoxyphenyl)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione with Insight from Interaction Energies, Energy Framework, Electrostatic Potential Map, and Fingerprint Analysis
A quantitative analysis of intermolecular interactions in a xanthine derivative was conducted. The findings suggest potential applications of this class of molecules in the design of new materials, indicating a potential for antioxidant properties (Shukla et al., 2020).
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-5-10-21-19-22-17-16(18(27)24(3)20(28)23(17)2)25(19)11-13(26)12-30-15-8-6-14(29-4)7-9-15/h5-9,13,26H,1,10-12H2,2-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJBDSGQFUNQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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